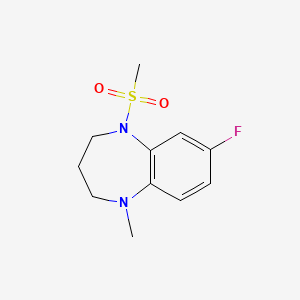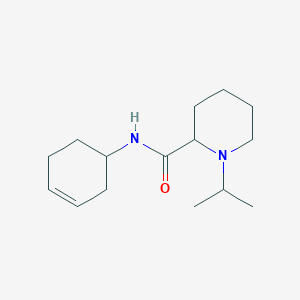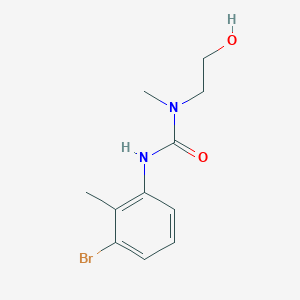
3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit promising biological activities, making it a subject of interest for many researchers.
Wirkmechanismus
The exact mechanism of action of 3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of various inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been found to disrupt bacterial and fungal cell membranes, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea in lab experiments is its potent biological activities, which make it a promising candidate for the development of new drugs. However, the synthesis of this compound can be challenging and requires specialized equipment and expertise. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea. One potential direction is to investigate its potential use in the treatment of other inflammatory and pain-related disorders. Additionally, further studies are needed to fully understand its antitumor properties and potential use in cancer therapy. Furthermore, the development of new synthetic methods for the production of this compound could lead to the discovery of new analogs with improved biological activities.
Synthesemethoden
The synthesis of 3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea involves the reaction of 2-amino-3-bromo-5-methylbenzoic acid with N-methyl-N-(2-hydroxyethyl)formamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea has been extensively studied for its various biological activities. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to possess antitumor properties, indicating its potential use in cancer therapy. It has also been shown to have antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-(3-bromo-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-8-9(12)4-3-5-10(8)13-11(16)14(2)6-7-15/h3-5,15H,6-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPBUKBVNETGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

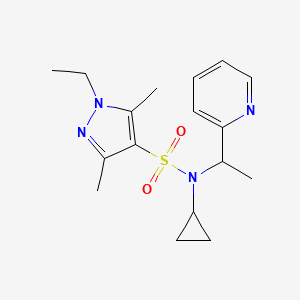
![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
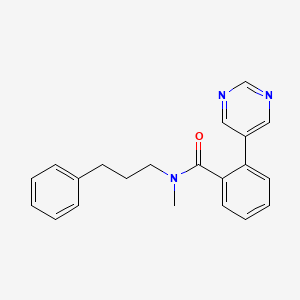
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)

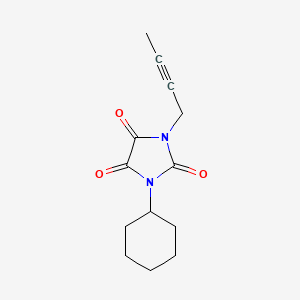
![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide](/img/structure/B7592928.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)
